molecular formula C13H13N3O B375358 3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile CAS No. 1909-18-8

3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile

Cat. No. B375358
CAS RN: 1909-18-8
M. Wt: 227.26g/mol
InChI Key: LWLMMAUBEPRYHO-UHFFFAOYSA-N
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Description

The compound “3-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)propanenitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They have been shown to exhibit diverse biological activities .


Synthesis Analysis

The synthesis of similar pyrazole derivatives has been reported in the literature . For instance, 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the structures of synthesized compounds were characterized by 1H, 13C, and 31P NMR, and mass spectra .


Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a series of diethyl [(substituted phenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phosphonates was synthesized by a one-pot reaction of 5-methyl-2phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions .

Future Directions

The future directions in the research of pyrazole derivatives could involve the synthesis of new derivatives with improved biological activities. Additionally, more detailed studies on the mechanism of action of these compounds could provide valuable insights for drug development .

properties

IUPAC Name

3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-10-12(8-5-9-14)13(17)16(15-10)11-6-3-2-4-7-11/h2-4,6-7,15H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLMMAUBEPRYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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